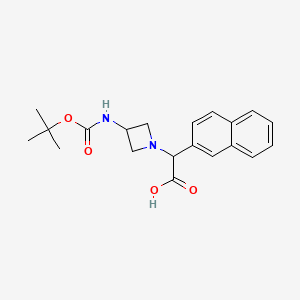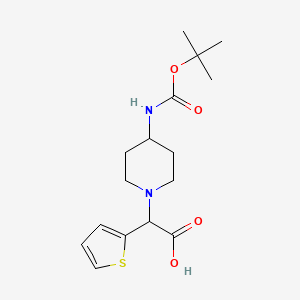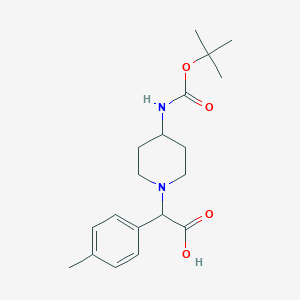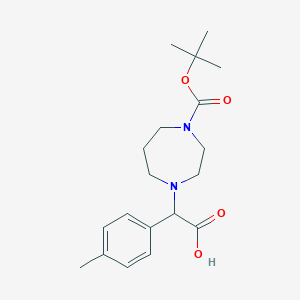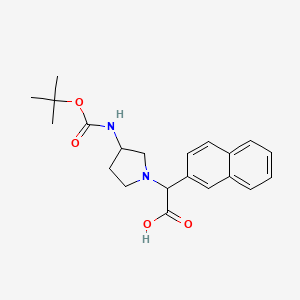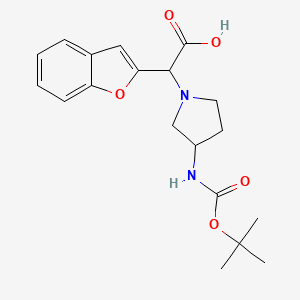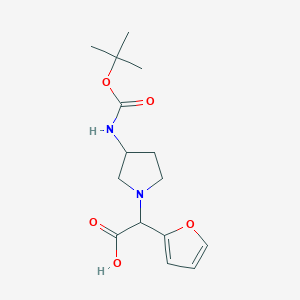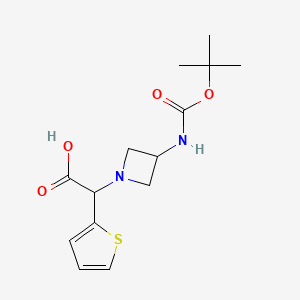
(3-Boc-amino-azetidin-1-YL)-thiophen-2-YL-acetic acid
Vue d'ensemble
Description
The compound “(3-Boc-amino-azetidin-1-YL)-thiophen-2-YL-acetic acid” is a type of heterocyclic amino acid derivative. It is not intended for human or veterinary use and is used only for research purposes. The molecular formula of this compound is C17H24N2O4 .
Synthesis Analysis
The synthesis of new heterocyclic amino acid derivatives containing azetidine rings has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Chemical Reactions Analysis
The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Applications De Recherche Scientifique
Synthesis and Transformations of Functionalized β-Amino Acid Derivatives
Cyclic β-amino acids, including structures related to "(3-Boc-amino-azetidin-1-YL)-thiophen-2-YL-acetic acid," are significant in drug research due to their biological relevance. The application of metathesis reactions, such as ring-opening (ROM), ring-closing (RCM), and cross metathesis (CM), offers versatile and stereocontrolled methodologies for accessing various functionalized derivatives. These reactions are crucial for synthesizing alicyclic β-amino acids and densely functionalized derivatives, contributing significantly to synthetic and medicinal chemistry (Kiss, Kardos, Vass, & Fülöp, 2018).
Bacterial Catabolism of Aromatic Compounds
The study on the bacterial catabolism of indole-3-acetic acid (IAA) provides insights into the degradation and assimilation pathways of aromatic compounds, which could be related to the metabolism and potential applications of "(3-Boc-amino-azetidin-1-YL)-thiophen-2-YL-acetic acid" in biotechnological applications. Understanding these pathways can lead to the development of microbial processes for the biotransformation or degradation of specific synthetic compounds (Laird, Flores, & Leveau, 2020).
Pharmacological Effects of Phenolic and Aromatic Acids
Chlorogenic acid (CGA) and its derivatives demonstrate a wide range of pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory properties. These effects are pertinent to the potential biological activities of thiophene-containing β-amino acids and their acetic acid derivatives, suggesting possible applications in the development of new therapeutic agents with antioxidant or anti-inflammatory properties (Naveed et al., 2018).
Thiophene Analogues in Drug Design
Thiophene analogues play a crucial role in drug design due to their bioisosteric properties with aromatic compounds. Research focusing on thiophene analogues of carcinogens and their potential biological activity indicates the importance of thiophene structures in developing new therapeutic agents. This relevance underscores the potential pharmaceutical applications of thiophene-containing β-amino acid derivatives in drug discovery and development (Ashby, Styles, Anderson, & Paton, 1978).
Propriétés
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]-2-thiophen-2-ylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-14(2,3)20-13(19)15-9-7-16(8-9)11(12(17)18)10-5-4-6-21-10/h4-6,9,11H,7-8H2,1-3H3,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRVQCJATMQJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Boc-amino-azetidin-1-YL)-thiophen-2-YL-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




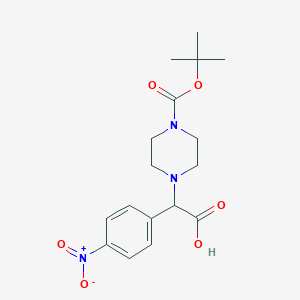

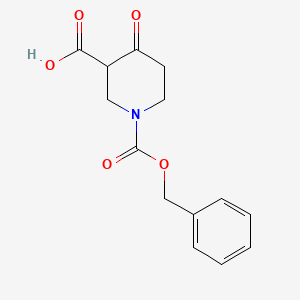
![2-Phenyl-2,7-diaza-spiro[4.4]nonane](/img/structure/B3293359.png)

